molecular formula C15H31NO2 B14312063 2-Aminopentadecanoic acid CAS No. 109089-27-2

2-Aminopentadecanoic acid

Cat. No.: B14312063
CAS No.: 109089-27-2
M. Wt: 257.41 g/mol
InChI Key: XEDDSVXNGSVIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopentadecanoic acid is a long-chain fatty acid derivative with an amino group attached to the second carbon of the pentadecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopentadecanoic acid typically involves the amidomalonate synthesis method. This process starts with the alkylation of diethyl malonate with a suitable alkyl halide, followed by hydrolysis and decarboxylation to yield the desired amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The process typically includes steps such as alkylation, hydrolysis, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Aminopentadecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminopentadecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminopentadecanoic acid involves its incorporation into metabolic pathways where it can influence various biochemical processes. It may act on specific molecular targets such as enzymes involved in fatty acid metabolism, thereby affecting cellular energy production and signaling pathways .

Comparison with Similar Compounds

2-Aminopentadecanoic acid can be compared with other long-chain fatty acids and their derivatives:

The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and potential biological functions compared to other similar compounds.

Properties

CAS No.

109089-27-2

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

2-aminopentadecanoic acid

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18/h14H,2-13,16H2,1H3,(H,17,18)

InChI Key

XEDDSVXNGSVIKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.